Methyl 1-amino-3-methylcyclopentane-1-carboxylate Methyl 1-amino-3-methylcyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17746103
InChI: InChI=1S/C8H15NO2/c1-6-3-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Methyl 1-amino-3-methylcyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC17746103

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-amino-3-methylcyclopentane-1-carboxylate -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 1-amino-3-methylcyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-6-3-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3
Standard InChI Key ZCNQJUIOFGXPTD-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)(C(=O)OC)N

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

Methyl 1-amino-3-methylcyclopentane-1-carboxylate (C₈H₁₅NO₂) features a cyclopentane ring substituted with three functional groups:

  • A methyl ester at position 1.

  • An amino group at position 1.

  • A methyl substituent at position 3.

The compound’s stereochemistry significantly influences its biological activity and chemical reactivity. For instance, the (1R,3R) and (1S,3R) stereoisomers exhibit distinct binding affinities to biological targets due to differences in spatial orientation .

Table 1: Key Structural Properties

PropertyValue
IUPAC NameMethyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
CAS Number (Hydrochloride)2306253-74-5

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step processes starting from cyclopentanone:

  • Reductive Amination: Cyclopentanone reacts with methylamine under hydrogenation conditions to introduce the amino group.

  • Esterification: The intermediate carboxylic acid is treated with methanol and an acid catalyst (e.g., HCl) to form the methyl ester.

  • Salt Formation: The free base is converted to the hydrochloride salt using HCl in ethyl acetate, yielding ~80% purity after recrystallization.

Critical Reaction Parameters:

  • Temperature: 20–25°C for optimal amination efficiency.

  • Solvent Selection: Ethyl acetate minimizes side reactions during salt precipitation.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield consistency. Automated systems regulate reagent addition and temperature, achieving scalability while maintaining enantiomeric excess >98%.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt form enhances solubility (>50 mg/mL in water at 25°C), facilitating its use in biological assays.

  • Storage Conditions: Stable at –20°C under argon, with <5% degradation in PBS (pH 7.4) over 24 hours.

Spectroscopic Characterization

  • 1H-NMR: Coupling constants (e.g., J = 7.9 Hz) confirm stereochemistry.

  • Chiral HPLC: Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers, validating >98% enantiomeric purity.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits trypsin-like proteases (IC₅₀ = 0.5 μM for (1R,3R) vs. 5.2 μM for (1S,3S)), attributed to its cis-configured substituents optimizing van der Waals interactions with hydrophobic enzyme pockets. Computational docking (AutoDock Vina) reveals a binding affinity ΔG = –9.2 kcal/mol, underscoring its therapeutic potential in metabolic disorders.

Receptor Interactions

In cellular signaling studies, the (1R,3R) isomer selectively binds G-protein-coupled receptors (GPCRs), modulating cAMP production and downstream pathways implicated in inflammation and cancer.

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing peptidomimetics and kinase inhibitors. For example, its ester group undergoes reduction to alcohols for prodrug development.

Structure-Activity Relationship (SAR) Studies

  • Core Modifications: Replacing cyclopentane with cyclohexane alters steric hindrance, affecting target selectivity.

  • Functional Group Variations: Tert-butyl esters improve hydrolytic stability compared to methyl esters.

Table 2: Comparative Bioactivity of Stereoisomers

StereoisomerProtease Inhibition (IC₅₀)Receptor Binding Affinity
(1R,3R)0.5 μMHigh (ΔG = –9.2 kcal/mol)
(1S,3S)5.2 μMLow (ΔG = –6.8 kcal/mol)

Industrial and Research Applications

Fine Chemical Synthesis

The compound is utilized in asymmetric catalysis to produce chiral amines, critical for agrochemicals and pharmaceuticals.

High-Throughput Screening (HTS)

Libraries of analogs are screened against kinase panels (e.g., Eurofins Pharma Discovery Services), identifying leads with nanomolar potency against oncology targets.

Comparison with Structural Analogs

Methyl vs. Ethyl Esters

Ethyl analogs exhibit prolonged metabolic stability but reduced aqueous solubility, limiting in vivo applicability.

Stereoisomeric Differences

The (1S,3R) isomer shows 10-fold lower enzyme inhibition than (1R,3R), highlighting the importance of stereochemistry in drug design .

Challenges and Future Directions

Synthetic Optimization

Current yields (70–85%) could improve via flow chemistry and catalyst engineering (e.g., immobilized lipases).

Therapeutic Exploration

Ongoing studies investigate the compound’s role in neurodegenerative diseases and antibiotic resistance, leveraging its modular scaffold for target-specific modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator